1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- typically involves the reaction of indole derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives.
Scientific Research Applications
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- can be compared with other indole derivatives such as:
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- N-arylsulfonyl-3-acetylindole
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
173908-28-6 |
---|---|
Molecular Formula |
C14H9ClN2O4S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C14H9ClN2O4S/c15-12-6-5-11(17(18)19)9-14(12)22(20,21)16-8-7-10-3-1-2-4-13(10)16/h1-9H |
InChI Key |
NZHLRWLURWLIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.